5-(4-methylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-methylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, commonly known as PBTZ169, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PBTZ169 belongs to the class of 1,2,4-triazole compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
PBTZ169 exerts its pharmacological effects by inhibiting the activity of DprE1, an enzyme that is essential for the survival of Mycobacterium tuberculosis. By inhibiting DprE1, PBTZ169 prevents the synthesis of a key component of the bacterial cell wall, leading to the death of the bacterium. PBTZ169 has also been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, PBTZ169 has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PBTZ169 has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
PBTZ169 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easy to handle and store. However, PBTZ169 also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Additionally, PBTZ169 may have off-target effects, which could complicate its use in certain experimental settings.
Future Directions
There are several areas of research that could benefit from further study of PBTZ169. One area of interest is the development of more potent and selective inhibitors of DprE1, which could lead to the development of more effective treatments for tuberculosis. Another area of interest is the study of PBTZ169's potential in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, further research is needed to fully understand the pharmacological properties of PBTZ169 and its potential as a therapeutic agent.
Scientific Research Applications
PBTZ169 has been extensively studied for its potential as a therapeutic agent against various diseases. It has shown promising results in the treatment of tuberculosis, a bacterial infection that affects millions of people worldwide. PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by targeting a specific enzyme called DprE1. PBTZ169 has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(4-methylphenyl)-4-[(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-3-12-24-17-10-6-15(7-11-17)13-20-23-18(21-22-19(23)25)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSBAWPVVAVEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-4-[(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.